

Spectroscopic Profile of 2,3-Dichloroquinoline: A Technical Guide

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Compound of Interest

Compound Name: **2,3-Dichloroquinoline**

Cat. No.: **B1353807**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **2,3-dichloroquinoline**. Due to the limited availability of public domain experimental spectra for **2,3-dichloroquinoline**, this document presents the known mass spectrometry data for the target compound and utilizes spectroscopic data for the closely related isomer, 2,4-dichloroquinoline, as a surrogate for illustrative purposes in the NMR and IR sections. This approach allows for an understanding of the expected spectral characteristics of dichlorinated quinolines.

Mass Spectrometry Data for 2,3-Dichloroquinoline

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **2,3-dichloroquinoline**, the following mass data is available.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₅ Cl ₂ N	[1] [2]
Molecular Weight	198.05 g/mol	[1] [2]
Exact Mass	196.9799046 Da	[1]
Monoisotopic Mass	196.9799046 Da	[1]

Spectroscopic Data for 2,4-Dichloroquinoline (Surrogate)

The following sections present ^1H NMR, ^{13}C NMR, and IR spectroscopic data for 2,4-dichloroquinoline. These serve as a reference to anticipate the spectral features of **2,3-dichloroquinoline**.

^1H NMR Data (Surrogate: 2,4-Dichloroquinoline)

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are indicative of the electronic environment of each proton.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
8.25	d	8.7 Hz	H-8
8.05	d	8.5 Hz	H-5
7.85	ddd	8.7, 7.0, 1.5 Hz	H-7
7.68	ddd	8.5, 7.0, 1.3 Hz	H-6
7.50	s	-	H-3

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

^{13}C NMR Data (Surrogate: 2,4-Dichloroquinoline)

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (ppm)	Assignment
151.2	C-2
149.0	C-4
147.8	C-8a
131.8	C-7
130.3	C-5
128.5	C-6
125.4	C-4a
124.9	C-8
122.1	C-3

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

IR Spectroscopy Data (Surrogate: 2,4-Dichloroquinoline)

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is used to identify functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Weak	Aromatic C-H stretch
1590	Medium	C=C aromatic ring stretch
1550	Strong	C=N stretch
1480	Strong	C=C aromatic ring stretch
830	Strong	C-Cl stretch
760	Strong	C-H out-of-plane bend

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean NMR tube.
- **Instrumentation:** Spectra are recorded on a spectrometer, for instance, a Bruker AC-300, operating at a specific frequency for ^1H and ^{13}C nuclei.
- ^1H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed. A wider spectral width (0-200 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Technique):** A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.
- **Instrumentation:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).

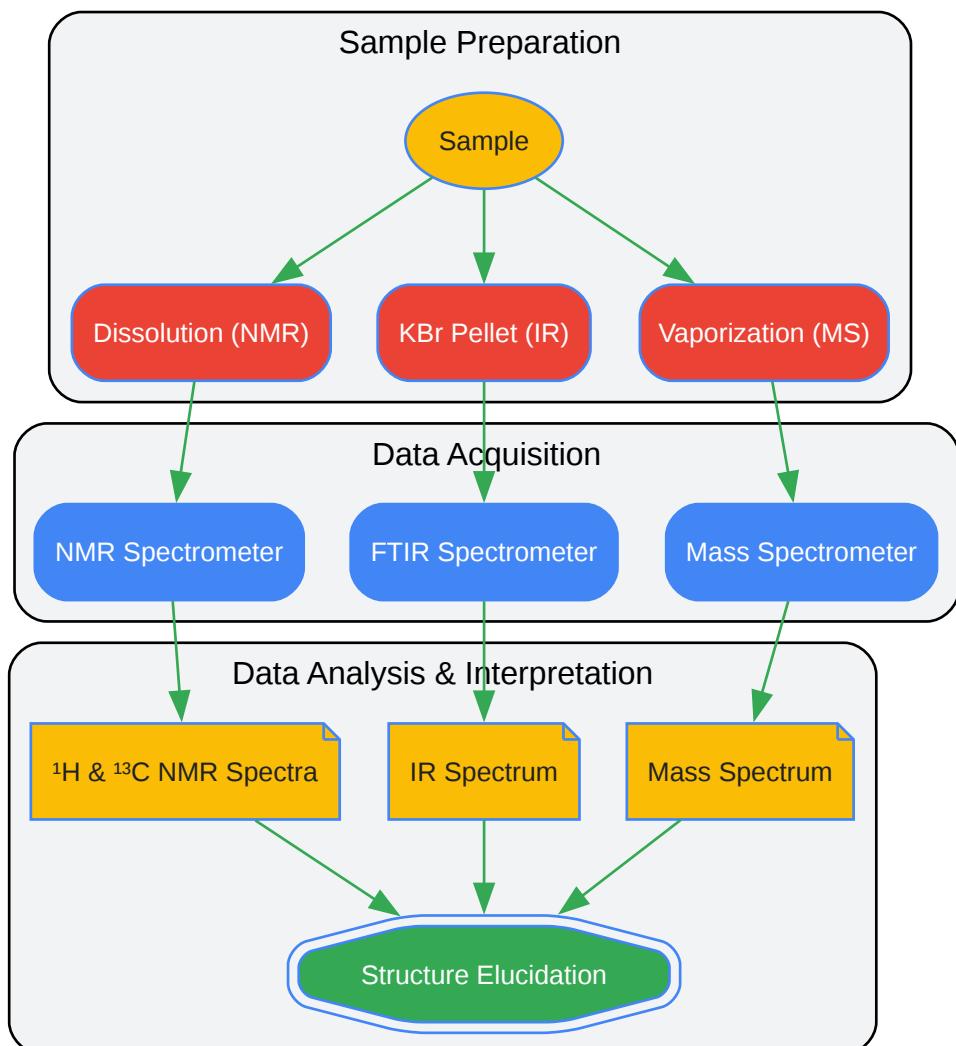
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in spectroscopic characterization.



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Caption: Workflow for Spectroscopic Analysis.

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